6-Propylpyridin-3-ol
Overview
Description
6-Propylpyridin-3-ol (6-PPO) is a heterocyclic compound belonging to the pyridine family. 6-PPO has been extensively studied due to its diverse range of applications in the scientific and medical fields. It has been used in the synthesis of pharmaceuticals, as a reagent in organic syntheses, and as a fluorescent probe for the detection of organic molecules.
Scientific Research Applications
Uranium Capture in Inorganic Chemistry
Scientific Field
This application falls under the field of Inorganic Chemistry .
Summary of the Application
The compound is used in the creation of a rare phosphorylated polymer, ECUT-POP-3P, which is prepared in a convenient manner through soaking ECUT-POP-3 in phosphoric acid via protonation and hydrogen bonding interactions .
Methods of Application
The polymer is prepared by soaking ECUT-POP-3 in phosphoric acid. This process involves protonation and hydrogen bonding interactions .
Results or Outcomes
ECUT-POP-3P is found to enable ultrafast adsorption kinetics down to four minutes and an ultrahigh uranyl uptake capacity up to 1.66 g/g uranium . This indicates its superior application in the extraction of uranium .
Photocatalytic Applications
Scientific Field
This application is in the field of Nanomaterials and Photocatalysis .
Summary of the Application
Porphyrin-based nanostructures, which can include 6-Propylpyridin-3-ol, are increasingly exploited for different purposes, including environmental decontamination, hydrogen generation, or organic synthesis .
Methods of Application
The nanostructures are created through self-assembly processes, and their photocatalytic properties are harnessed for various applications .
Results or Outcomes
The use of these porphyrin-based nanostructures has shown promising results in environmental purification and energy generation .
Anti-Inflammatory Applications
Scientific Field
This application is in the field of Pharmacology and Medicinal Chemistry .
Summary of the Application
Pyrimidines, which can include 6-Propylpyridin-3-ol, are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Methods of Application
The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Results or Outcomes
Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
Synthesis and Biological Study
Scientific Field
This application is in the field of Synthetic and Bio-organic Chemistry .
Summary of the Application
Pyridines, dihydropyridines, and piperidines, which can include 6-Propylpyridin-3-ol, possess outstanding therapeutic effects and play eminent roles in medicinal, synthetic, and bio-organic chemistry .
Methods of Application
The compounds are created through various synthesis methods, and their biological properties are studied for various applications .
Results or Outcomes
The use of these compounds has shown promising results in various therapeutic applications .
Safety And Hazards
Future Directions
While there is limited information specifically about 6-Propylpyridin-3-ol, the field of drug discovery and development is rapidly evolving. Techniques such as 3D printing are revolutionizing the pharmaceutical industry , and the development of new pyrimidine compounds shows promise for various biological profiles . The future may hold more research and development involving 6-Propylpyridin-3-ol and similar compounds.
properties
IUPAC Name |
6-propylpyridin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-2-3-7-4-5-8(10)6-9-7/h4-6,10H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLCMSVQOKQODO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20401696 | |
Record name | 3-Hydroxy-6-n-propylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20401696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Propylpyridin-3-ol | |
CAS RN |
20609-24-9 | |
Record name | 3-Hydroxy-6-n-propylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20401696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.